Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-
Description
Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- is a sulfonamide-substituted benzoic acid derivative characterized by a 4-(2-methylphenoxy)phenyl group attached via a sulfonylamino linkage at the 3-position of the benzoic acid core. Sulfonamide derivatives are widely explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities due to their ability to mimic biological substrates and interact with target proteins .
Properties
IUPAC Name |
3-[[4-(2-methylphenoxy)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-14-5-2-3-8-19(14)26-17-9-11-18(12-10-17)27(24,25)21-16-7-4-6-15(13-16)20(22)23/h2-13,21H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTJJXFNQQLSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393161 | |
| Record name | Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612045-19-9 | |
| Record name | Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 3-Aminobenzoic acid or its derivatives as the benzoic acid core.
- 4-(2-methylphenoxy)benzenesulfonyl chloride as the sulfonylating agent.
- Reagents for acid chloride formation such as thionyl chloride (SOCl2).
- Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .
- Bases such as triethylamine or pyridine to neutralize HCl formed during sulfonylation.
Stepwise Synthesis
| Step | Reaction Description | Conditions & Notes |
|---|---|---|
| 1 | Conversion of 3-aminobenzoic acid to acid chloride or activation of carboxyl group | Use of thionyl chloride or coupling agents under reflux |
| 2 | Preparation of 4-(2-methylphenoxy)benzenesulfonyl chloride | Sulfonyl chloride prepared from corresponding sulfonic acid using chlorinating agents |
| 3 | Sulfonylation: Reaction of 3-aminobenzoic acid derivative with 4-(2-methylphenoxy)benzenesulfonyl chloride | Performed in anhydrous solvent, base added to scavenge HCl, temperature controlled (0-25°C) |
| 4 | Purification of the product by recrystallization or chromatography | Solvent choice critical for purity; common solvents include ethanol, ethyl acetate |
Reaction Mechanism Highlights
- The sulfonyl chloride reacts with the amino group of 3-aminobenzoic acid to form a sulfonamide bond.
- The 2-methylphenoxy group is introduced on the aromatic ring prior to sulfonyl chloride formation, typically via nucleophilic aromatic substitution of a halogenated phenyl sulfonic acid derivative with 2-methylphenol.
Industrial Scale Preparation
Industrial synthesis mirrors laboratory methods but with optimizations:
- Use of large-scale reactors with precise temperature and mixing controls.
- Employment of continuous flow reactors for better reaction control and safety.
- Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions to achieve high purity.
- Optimization of reaction times and reagent stoichiometry to maximize yield and minimize by-products.
Comparative Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Round-bottom flask, batch | Large-scale stirred tank, continuous flow |
| Temperature Control | Ice bath to room temperature | Automated temperature control systems |
| Purification Methods | Recrystallization, column chromatography | Crystallization, preparative chromatography |
| Yield | Moderate to high (60-85%) | Optimized for >90% |
| Reaction Time | Several hours (3-6 h) | Reduced via process intensification |
| Safety Measures | Standard lab PPE and fume hood | Industrial safety protocols, closed systems |
Research Findings on Preparation
- The sulfonylation step is critical and sensitive to moisture; anhydrous conditions improve yield and purity.
- The choice of base affects the reaction rate and side product formation; triethylamine is preferred for its mildness.
- The 2-methylphenoxy substituent enhances the compound’s biological activity but requires careful handling during synthesis to avoid side reactions.
- Purification by recrystallization from ethanol or ethyl acetate yields a product with >98% purity suitable for research applications.
- Scale-up studies indicate that reaction kinetics remain consistent, but mixing efficiency and heat transfer require optimization to maintain product quality.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Acid chloride formation | 3-Aminobenzoic acid + thionyl chloride, reflux | 3-Aminobenzoyl chloride intermediate |
| 2 | Sulfonyl chloride synthesis | 4-(2-methylphenoxy)benzenesulfonic acid + chlorinating agent | 4-(2-methylphenoxy)benzenesulfonyl chloride |
| 3 | Sulfonamide formation | Amino acid derivative + sulfonyl chloride + base, 0-25°C | Benzoic acid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- |
| 4 | Purification | Recrystallization or chromatography | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Benzoic acid derivatives have shown promising antimicrobial properties. Research indicates that compounds with sulfonamide groups exhibit enhanced antibacterial efficacy. A study demonstrated that derivatives similar to benzoic acid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- displayed significant activity against various bacterial strains, making them potential candidates for antibiotic development .
1.2 Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
1.3 Drug Delivery Systems
Benzoic acid derivatives are being explored as carriers for drug delivery systems due to their ability to enhance the solubility and bioavailability of poorly soluble drugs. Research has shown that embedding these compounds in polymer matrices can improve the release profiles of active pharmaceutical ingredients .
Cosmetic Applications
2.1 Skin Care Formulations
In cosmetics, benzoic acid derivatives are used for their preservative qualities and skin conditioning effects. They help stabilize formulations while providing antimicrobial protection. Studies have indicated that incorporating benzoic acid into creams and lotions enhances their shelf life without compromising safety .
2.2 Sunscreen Products
Due to its UV-absorbing properties, benzoic acid derivatives are also used in sunscreen formulations. They help protect the skin from harmful UV radiation by absorbing specific wavelengths, thereby preventing skin damage and photoaging .
Materials Science Applications
3.1 Polymer Chemistry
In materials science, benzoic acid derivatives are utilized in the synthesis of polymers with unique properties. They can act as monomers or cross-linking agents in the production of thermoplastics and elastomers, enhancing mechanical strength and thermal stability .
3.2 Coatings and Adhesives
The incorporation of benzoic acid into coatings and adhesives has been shown to improve adhesion properties and resistance to environmental degradation. This application is particularly valuable in industrial settings where durability is crucial .
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various benzoic acid derivatives against common pathogens:
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoic Acid Derivative A | E. coli | 32 μg/mL |
| Benzoic Acid Derivative B | S. aureus | 16 μg/mL |
| Benzoic Acid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- | Pseudomonas aeruginosa | 8 μg/mL |
This data illustrates the compound's potential as an effective antimicrobial agent.
Data Table: Cosmetic Formulation Stability
A study assessing the stability of cosmetic formulations containing benzoic acid showed the following results over a six-month period:
| Formulation Type | Initial pH | pH After 6 Months | Microbial Count (CFU/mL) |
|---|---|---|---|
| Cream A | 5.5 | 5.4 | <10 |
| Lotion B | 6.0 | 5.9 | <10 |
| Gel C | 7.0 | 6.9 | <10 |
These findings indicate that formulations containing benzoic acid maintain stability and microbial safety over time.
Mechanism of Action
The mechanism of action of Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and properties of the target compound and its analogs:
*Inferred based on structural similarity.
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) lower pKa, increasing acidity, which influences solubility and protein-binding efficiency.
- Bioactivity: Phthalylsulfathiazole’s thiazole moiety enables specific antibacterial activity by targeting bacterial folate synthesis . The target compound’s 2-methylphenoxy group may favor interactions with hydrophobic enzyme pockets, suggesting utility in anti-inflammatory or kinase-inhibitory applications.
Research Findings and Challenges
- Toxicity: Sulfonamide derivatives often exhibit nephrotoxicity or hypersensitivity. The nitro group in CAS 328028-09-7 may increase oxidative stress risks, whereas the target compound’s methylphenoxy group could reduce such liabilities .
- Solubility-Bioavailability Trade-off : The target compound’s lipophilicity may limit aqueous solubility, necessitating formulation strategies like salt formation (e.g., sodium salts in ) .
Biological Activity
Benzoic acid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- (CAS No. 612045-19-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.
Synthesis
The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of 4-(2-methylphenoxy)aniline with benzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 3-carboxybenzoic acid under specific conditions, often utilizing solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
- Molecular Formula : C20H17NO5S
- Molecular Weight : 383.42 g/mol
- CAS Number : 612045-19-9
The biological activity of Benzoic acid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor by binding to active sites on target enzymes, thereby blocking their activity. This interaction can disrupt critical signaling pathways involved in cell proliferation and survival, which is particularly relevant in cancer research .
Inhibition Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, in a screening assay for Type III secretion systems (T3SS), high concentrations of the compound (50 μM) resulted in approximately 50% inhibition of secretion in bacterial models . This suggests that the compound could be explored further for its antimicrobial properties.
Anti-inflammatory and Anticancer Properties
The compound has been investigated for its anti-inflammatory effects and potential anticancer activity. Preliminary findings indicate that it may downregulate pro-inflammatory cytokines and inhibit tumor growth in various cancer cell lines. Such activities position it as a candidate for further pharmacological development .
Comparative Analysis
To better understand the uniqueness of Benzoic acid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-, a comparison with similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzoic acid, 3-[[[4-(phenoxy)phenyl]sulfonyl]amino]- | Structure | Moderate enzyme inhibition |
| Benzoic acid, 3-[[[4-(2-chlorophenoxy)phenyl]sulfonyl]amino]- | Structure | Low anti-inflammatory activity |
The presence of the 2-methylphenoxy group in this compound enhances its binding affinity to certain molecular targets compared to similar compounds, potentially increasing its effectiveness as an inhibitor .
Case Studies
Several case studies have documented the biological activities of this compound:
- Study on Enzyme Inhibition : A study demonstrated that Benzoic acid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]- effectively inhibited the activity of specific enzymes involved in inflammatory pathways at concentrations as low as 10 μM .
- Anticancer Research : In vitro studies showed that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines, suggesting its potential role as an anticancer agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing this sulfonamide-derivative benzoic acid compound?
- Methodological Answer : The compound can be synthesized via sulfonylation of an amine intermediate. For example, a nucleophilic aromatic substitution reaction between 3-aminobenzoic acid and 4-(2-methylphenoxy)benzenesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). Reaction progress can be monitored using TLC, and purification achieved via recrystallization or column chromatography. Similar protocols for sulfonamide formation are validated in studies of structurally related compounds .
Q. Which analytical techniques are suitable for quantifying this compound in biological or environmental matrices?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize a reverse-phase C18 column with a mobile phase of acetonitrile/water (0.1% formic acid). Use electrospray ionization (ESI) in negative ion mode for detection. Validate with spiked samples to determine recovery rates and limits of detection (LOD < 0.1 µg/mL) .
- Square Wave Voltammetry (SWV) : Employ boron-doped diamond (BDD) electrodes in phosphate buffer (pH 7.4) for electrochemical detection. Calibrate using standard addition methods to account for matrix effects, as demonstrated in benzoic acid analysis .
Q. What safety protocols are critical during experimental handling?
- Methodological Answer : Given its structural similarity to hazardous sulfonamides (e.g., H302, H315 hazards), use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Store the compound in a desiccator at 4°C under inert gas (argon) to prevent hydrolysis. Conduct a risk assessment using SDS guidelines for sulfonamide derivatives .
Advanced Research Questions
Q. How does this compound interact with microbial multidrug resistance (MDR) transporters?
- Methodological Answer : Use Saccharomyces cerevisiae knockout strains (e.g., ΔTPO1) to assess transporter-mediated resistance. Expose wild-type and mutant strains to sublethal concentrations of the compound and measure growth inhibition via OD600. Quantify TPO1 gene expression via qRT-PCR after exposure. Compare intracellular accumulation using radiolabeled compound (e.g., ¹⁴C-tracking) .
Q. What are the photophysical properties of this compound, and how can they be characterized?
- Methodological Answer :
- Triplet State Energy : Use UV-Vis absorption and phosphorescence spectroscopy in a cryogenic matrix (77 K). Compare with reference compounds (e.g., benzoic acid) to calculate energy gaps. For computational modeling, perform TD-DFT calculations with B3LYP/6-31G(d) basis sets .
- Excited-State Dynamics : Employ femtosecond transient absorption spectroscopy to study charge transfer mechanisms in solvents of varying polarity.
Q. What metabolic pathways are involved in its detoxification in mammalian systems?
- Methodological Answer : Conduct a metabolomics study using:
- Intervention Design : Administer the compound to a rodent model and collect urine/blood samples over 24 hours.
- Analytical Workflow : Use ¹H-NMR spectroscopy (600 MHz) for untargeted metabolite profiling. Identify glycine conjugates (e.g., hippuric acid analogs) via COSY and HSQC experiments. Validate with LC-MS/MS for targeted quantification of phase II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
